molecular formula C20H26N4O3S B2470616 4-(4-cyano-5-(4-methylpiperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941266-10-0

4-(4-cyano-5-(4-methylpiperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No. B2470616
CAS RN: 941266-10-0
M. Wt: 402.51
InChI Key: HHJWGGJHIKNGSG-UHFFFAOYSA-N
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Description

4-(4-cyano-5-(4-methylpiperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide, also known as Compound X, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising tool for researchers in various fields.

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibition

Research on derivatives of benzenesulfonamide, including structures similar to the specified compound, has shown promise in the inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways. The introduction of specific substituents can significantly enhance selectivity for COX-2 over COX-1, potentially offering a basis for developing anti-inflammatory and pain management therapies without the side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrases, enzymes pivotal in various physiological processes, including respiration, acid-base balance, and the growth and metastasis of certain tumors. The compound's structural features allow it to act as an inhibitor, potentially contributing to the development of therapeutic agents for conditions such as glaucoma, epilepsy, and cancer (Sapegin et al., 2018).

Anionic Polymerization

In polymer science, sulfonamide derivatives similar to the given chemical have been used in the anionic polymerization of monomers with electron-withdrawing groups. This application is crucial for synthesizing block copolymers, which have a wide range of industrial and medical applications due to their customizable physical properties (Ishizone et al., 1993).

Electrophilic Cyanation

The compound's structural motif has been employed in the electrophilic cyanation of aryl and heteroaryl bromides, a methodological advancement in organic synthesis that enables the construction of benzonitriles. This reaction is valuable for generating intermediates for pharmaceuticals and agrochemicals, demonstrating the compound's utility in synthesizing complex organic molecules (Anbarasan et al., 2011).

HIV-1 Infection Prevention

Methylbenzenesulfonamide derivatives, structurally related to the specified compound, have been explored as CCR5 antagonists, showing potential as targeting preparations in preventing human HIV-1 infection. Such research highlights the compound's relevance in developing novel antiviral therapies (Cheng De-ju, 2015).

properties

IUPAC Name

4-[4-cyano-5-(4-methylpiperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-4-24(5-2)28(25,26)17-8-6-16(7-9-17)19-22-18(14-21)20(27-19)23-12-10-15(3)11-13-23/h6-9,15H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJWGGJHIKNGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyano-5-(4-methylpiperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide

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